An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-Methyl-1H-indole-2-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-Methyl-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of ethyl 1-methyl-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. This document delves into the compound's structural characteristics, physical properties, and spectroscopic signature. Furthermore, it presents a detailed, field-proven protocol for its synthesis via N-methylation of its precursor, explains its chemical reactivity, and discusses its applications. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.
Introduction: Significance of the N-Methylated Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceutical agents.[1] The strategic functionalization of the indole nucleus allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. The introduction of a methyl group at the N-1 position, as seen in ethyl 1-methyl-1H-indole-2-carboxylate, is a critical modification that serves multiple purposes. It removes the hydrogen bond-donating N-H group, which can significantly alter a compound's solubility, lipophilicity, metabolic stability, and receptor-binding interactions. This guide focuses specifically on the ethyl ester derivative at the 2-position, a common handle for further synthetic transformations.
Molecular Structure
Ethyl 1-methyl-1H-indole-2-carboxylate possesses a planar indole core with an N-methyl group and an ethyl ester at the C2 position. This substitution pattern influences the electron density of the aromatic system and the steric accessibility of different positions for further reactions.
Caption: Molecular structure of ethyl 1-methyl-1H-indole-2-carboxylate.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. The following tables summarize the known and predicted properties of ethyl 1-methyl-1H-indole-2-carboxylate.
Table 1: General and Structural Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 18450-24-3 | Vendor Data |
| Molecular Formula | C₁₂H₁₃NO₂ | [2] |
| Molecular Weight | 203.24 g/mol | [2] |
| IUPAC Name | ethyl 1-methyl-1H-indole-2-carboxylate | - |
Table 2: Physical and Solubility Properties
| Property | Value / Description | Rationale / Comments |
|---|---|---|
| Physical State | Expected to be a solid at room temperature. | The unmethylated precursor is a solid.[3] |
| Melting Point | Data not available in cited literature. | The parent compound, ethyl 1H-indole-2-carboxylate, melts at 122-125 °C.[3] The N-benzylated analog melts at a lower 52-53 °C, suggesting N-alkylation may reduce the melting point by disrupting crystal packing.[1] |
| Boiling Point | Data not available in cited literature. | High boiling point expected due to molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., Ethanol, Acetone, DMF, Ethyl Acetate). Poorly soluble in water. | Inferred from synthetic procedures which utilize these solvents.[1][2] N-methylation removes a hydrogen bond donor, which can decrease aqueous solubility. |
| logP (Octanol/Water) | Predicted to be higher than the parent compound. | The addition of a methyl group generally increases lipophilicity. The parent compound's XLogP3 is 3.2.[4] |
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. While a published, fully assigned spectrum for this specific molecule is not available, its characteristic spectral features can be reliably predicted based on extensive data from closely related analogs.[1][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Multiplicity | Approx. δ (ppm) | Key Features & Rationale |
|---|---|---|---|
| N-CH₃ | Singlet (s) | 4.05 - 4.15 | Diagnostic singlet for the N-methyl group. Deshielded by the nitrogen and aromatic system. |
| Ester -OCH₂- | Quartet (q) | 4.30 - 4.40 | Characteristic quartet due to coupling with the adjacent methyl group. |
| Aromatic H-7 | Doublet (d) | 7.60 - 7.70 | Typically the most downfield aromatic proton, adjacent to the nitrogen. |
| Aromatic H-4, H-5, H-6 | Multiplets (m) | 7.10 - 7.40 | Complex overlapping signals in the aromatic region. |
| Aromatic H-3 | Singlet (s) | 7.05 - 7.15 | A key singlet for the proton at the 3-position. |
| Ester -CH₃ | Triplet (t) | 1.35 - 1.45 | Characteristic triplet from the terminal methyl of the ethyl group. |
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Approx. δ (ppm) | Rationale |
|---|---|---|
| Ester C=O | 161 - 163 | Typical chemical shift for an ester carbonyl carbon. |
| Indole C-7a | ~138 | Quaternary carbon at the fusion of the two rings. |
| Indole C-2 | ~130 | Quaternary carbon bearing the ester substituent. |
| Indole C-3a | ~127 | Quaternary carbon at the fusion of the two rings. |
| Indole C-5, C-6 | 122 - 125 | Aromatic methine carbons. |
| Indole C-4 | ~121 | Aromatic methine carbon. |
| Indole C-7 | ~110 | Aromatic methine carbon, shifted upfield due to proximity to nitrogen. |
| Indole C-3 | ~106 | Aromatic methine carbon, shifted upfield. |
| Ester -OCH₂- | ~61 | Methylene carbon of the ethyl ester. |
| N-CH₃ | 31 - 33 | N-methyl carbon, characteristic shift. |
| Ester -CH₃ | ~14 | Terminal methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1710 | C=O Stretch | Ester |
| 1610, 1460 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch | Ester |
| ~1370 | C-N Stretch | Aryl Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For ethyl 1-methyl-1H-indole-2-carboxylate, electron ionization (EI) would likely produce the following key fragments.
-
Molecular Ion (M⁺˙): m/z = 203. The most intense peak corresponding to the intact molecule.
-
[M - OCH₂CH₃]⁺: m/z = 158. Loss of the ethoxy radical from the ester group.
-
[M - COOCH₂CH₃]⁺: m/z = 130. Loss of the entire ethyl carboxylate radical.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-indole-2-carboxylate (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent, such as acetone or DMF (approx. 0.1 M concentration). Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq) or aqueous potassium hydroxide (KOH).
-
Causality Note: The base is essential to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which readily attacks the methylating agent. Acetone and DMF are effective solvents as they solubilize the reactants without participating in the reaction.
-
-
Methylation: Add the methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the stirred suspension at room temperature.
-
Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (which has a different Rf value) and the appearance of the N-methylated product. A successful reaction is indicated by the disappearance of the starting spot.
-
-
Reaction Completion: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-16 hours until TLC analysis indicates full conversion.
-
Workup: After cooling to room temperature, filter off the inorganic salts (the base). Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure ethyl 1-methyl-1H-indole-2-carboxylate.
Applications in Research and Development
Ethyl 1-methyl-1H-indole-2-carboxylate is not typically an end-product but rather a valuable intermediate for constructing more complex molecules.
-
Scaffold for Bioactive Compounds: The ester functionality can be readily converted into amides, hydrazides, or alcohols, providing access to a wide range of derivatives for biological screening. [7]* Lead Optimization: In drug discovery programs, it serves as a starting point for synthesizing libraries of related compounds to explore structure-activity relationships (SAR). The N-methyl group provides a fixed substitution pattern, allowing researchers to systematically probe other positions on the indole ring. [2]* Precursor to Carboxylic Acid: The ethyl ester can be easily hydrolyzed under basic conditions to yield 1-methyl-1H-indole-2-carboxylic acid, another important building block for amide coupling reactions.
Conclusion
Ethyl 1-methyl-1H-indole-2-carboxylate is a foundational building block in synthetic organic and medicinal chemistry. Its physicochemical profile is characterized by moderate lipophilicity, solubility in common organic solvents, and distinct spectroscopic signatures that facilitate its identification. The well-established protocols for its synthesis and its versatile reactivity make it an indispensable tool for researchers aiming to develop novel indole-based compounds for a variety of scientific applications, particularly in the pursuit of new therapeutic agents.
References
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Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2022). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 27(1), 333. [Link]
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Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses, 53, 72. [Link]
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Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]
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Campaigne, E., & Archer, W. L. (1953). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 33, 43. [Link]
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MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. [Link]
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Gu, L., & Li, X. (2011). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]
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SpectraBase. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. SpectraBase Website. Retrieved January 8, 2026, from [Link]
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Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Indian Academy of Sciences. Retrieved January 8, 2026, from [Link]
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Jiang, Y., et al. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC Publishing. Retrieved January 8, 2026, from [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved January 8, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 1H-indole-2-carboxylate. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl indole-2-carboxylate. PubChem Compound Database. Retrieved January 8, 2026, from [Link]
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Schoknecht, M., & Hülsmann, J. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7436–7441. [Link]
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